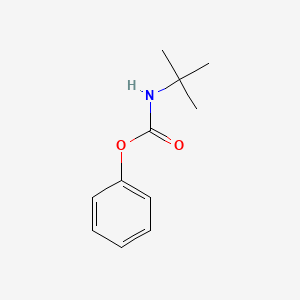
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression . The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique methoxyphenylmethyl group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
534596-12-8 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-[(3-methoxyphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) |
Clé InChI |
NBNWLLXCAIOATK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8765433.png)

![N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide](/img/structure/B8765442.png)

![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)





![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)

